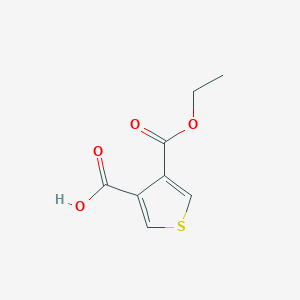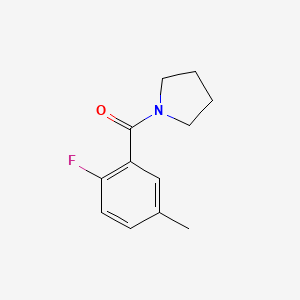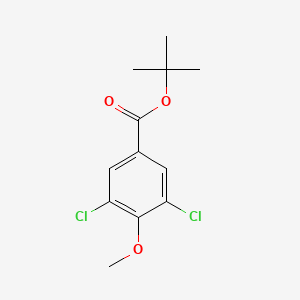
8-Bromo-5,6-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5,6-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4BrF2N . This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 8-Bromo-5,6-difluoroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of quinoline derivatives. For instance, the preparation of 8-bromo-5,6-difluoro-2-methylquinoline involves the following steps :
Acylation: Starting with 3,4-difluoroaniline, acylation is performed to produce 3,4-difluoroacetoanilide.
Bromination: The acetoanilide is then brominated to form 3,4-difluoro-6-bromoacetoanilide.
Cyclization: The brominated acetoanilide undergoes cyclization in the presence of an oxidizer, such as sulfuric acid, to form the quinoline ring structure.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs, making the process suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
8-Bromo-5,6-difluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinoline derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
8-Bromo-5,6-difluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and antineoplastic activities.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the development of materials such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 8-Bromo-5,6-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity . The exact pathways involved depend on the specific application and target, but generally, the compound acts by inhibiting enzyme activity or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-5,6-difluoroquinoline can be compared to other fluorinated quinolines, such as:
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
What sets this compound apart is the presence of both bromine and fluorine atoms, which confer unique chemical reactivity and biological activity . This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H4BrF2N |
|---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
8-bromo-5,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-6-4-7(11)8(12)5-2-1-3-13-9(5)6/h1-4H |
InChI-Schlüssel |
KUZBEYXULBIVJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CC(=C2N=C1)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


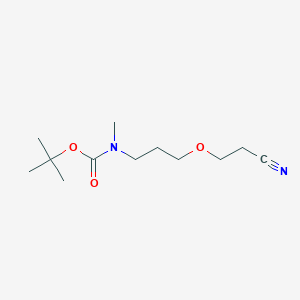
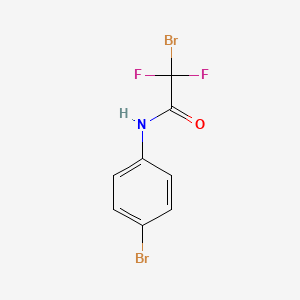

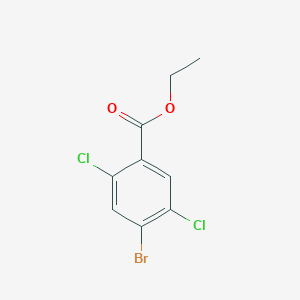
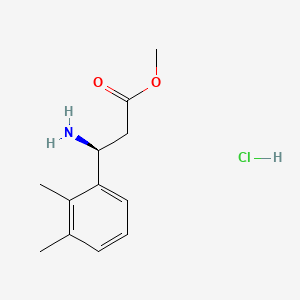
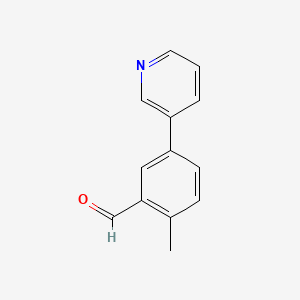
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)
